molecular formula C19H15N5O3 B2479727 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide CAS No. 1170008-14-6

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2479727
CAS No.: 1170008-14-6
M. Wt: 361.361
InChI Key: GXHSTQHPAKVNLF-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring and finally the attachment of the phenoxybenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole or oxadiazole derivatives .

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives such as:

Uniqueness

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-24-16(10-11-20-24)18-22-23-19(27-18)21-17(25)13-6-5-9-15(12-13)26-14-7-3-2-4-8-14/h2-12H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHSTQHPAKVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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